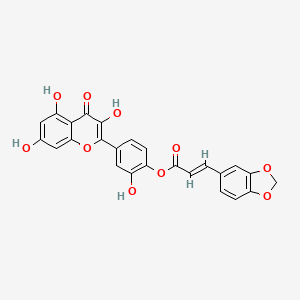

KCa1.1 channel activator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H16O10 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |

InChI |

InChI=1S/C25H16O10/c26-14-9-16(28)22-20(10-14)35-25(24(31)23(22)30)13-3-5-17(15(27)8-13)34-21(29)6-2-12-1-4-18-19(7-12)33-11-32-18/h1-10,26-28,31H,11H2/b6-2+ |

InChI Key |

KDSDVMKEIOFUDT-QHHAFSJGSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KCa1.1 Channel Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of activators targeting the large-conductance calcium- and voltage-activated potassium channel, KCa1.1, also known as the BK channel. This document delves into the molecular interactions, signaling pathways, and biophysical effects of various KCa1.1 activators, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to KCa1.1 (BK) Channels

The KCa1.1 channel, encoded by the KCNMA1 gene, is a crucial regulator of cellular excitability.[1] These channels are unique in their dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1] Upon activation, KCa1.1 channels facilitate the efflux of potassium (K⁺) ions, leading to membrane hyperpolarization. This hyperpolarization serves as a negative feedback mechanism, dampening cellular excitability in various physiological processes, including smooth muscle contraction, neuronal firing, and neurotransmitter release.[1]

General Mechanism of Action of KCa1.1 Activators

KCa1.1 channel activators, also known as openers, are molecules that enhance the channel's open probability. The primary mechanism by which these activators function is by shifting the voltage-activation curve of the channel to more negative potentials.[1] This means that at a given membrane potential and intracellular Ca²⁺ concentration, the channel is more likely to be in an open state in the presence of an activator. This leads to an increased K⁺ efflux and subsequent hyperpolarization of the cell membrane.

The activation of KCa1.1 channels can be achieved through various molecular mechanisms, including:

-

Direct binding to the α-subunit: Many activators directly interact with the pore-forming α-subunit of the channel.

-

Modulation of Ca²⁺ sensitivity: Some compounds increase the channel's sensitivity to intracellular Ca²⁺, requiring lower calcium concentrations for activation.

-

Interaction with auxiliary β-subunits: The presence of different β-subunits can influence the efficacy and binding of certain activators.[2]

Profile of Specific KCa1.1 Channel Activators

A variety of synthetic and naturally derived compounds have been identified as KCa1.1 channel activators. This section details the mechanism of action and quantitative data for several key examples.

KCa1.1 channel activator-1 (Quercetin Derivative)

A quercetin hybrid derivative, referred to as "this compound" (compound 1E in the source literature), acts as a selective vascular KCa1.1 channel stimulator.[3] Interestingly, this compound also exhibits blocking activity on CaV1.2 channels and displays weak myorelaxant properties.[3]

NS1619

NS1619 is a widely used experimental tool for studying KCa1.1 channels. It directly activates the channel, and this activation is dependent on the presence of intracellular Ca²⁺.[4][5] However, NS1619's mechanism is not associated with a change in the channel's voltage sensitivity.[4] It is important to note that NS1619 can have off-target effects, including inhibition of L-type Ca²⁺ channels at higher concentrations.[1]

BMS-204352 (MaxiPost)

BMS-204352 is a potent opener of KCa1.1 channels and has been investigated for its neuroprotective effects in stroke.[6][7][8] It is a calcium-sensitive opener of maxi-K channels.[9]

VSN16R

VSN16R is a cannabinoid-like compound that acts as an opener of KCa1.1 channels.[10] Its mechanism involves inducing membrane hyperpolarization, which limits excessive neural excitability.[11] This compound has been shown to be effective in animal models of spasticity.[11][12]

CTIBD

CTIBD is a novel KCa1.1 channel activator with a unique mechanism. Cryo-electron microscopy has revealed that CTIBD binds to hydrophobic regions on the extracellular side of the lipid bilayer, independent of the Ca²⁺ and membrane voltage sensing domains of the channel.[13][14][15][16] Key residues for its binding and activation have been identified as W22, W203, and F266.[13][14][15]

GoSlo-SR-5-69

GoSlo-SR-5-69 is a potent BK channel activator that shifts the voltage required for half-maximal activation (V₁/₂) negatively by approximately -100 mV.[2][6]

Quantitative Data for KCa1.1 Channel Activators

The following table summarizes the key quantitative parameters for the discussed KCa1.1 channel activators.

| Activator | EC₅₀ | ΔV₁/₂ (mV) | Notes |

| NS1619 | 32 µM (in rat cortical neurons)[4] | Not associated with a change in voltage sensitivity[4] | EC₅₀ of 3.6 µM for decrease in mitochondrial membrane potential. |

| BMS-204352 | 392 nM (at -48.4 mV in HEK293 cells)[9] | - | Also activates KCNQ5 channels with an EC₅₀ of 2.4 µM.[17] |

| GoSlo-SR-5-69 | 251 nM[6] | ~ -100 to -104 mV[2] | |

| CTIBD | Not explicitly stated | ~ -50 mV (at 10 µM)[13][14] | Activation is independent of Ca²⁺ and voltage sensing domains.[13][14] |

Signaling Pathways and Experimental Workflows

The activation of KCa1.1 channels initiates a cascade of events leading to cellular responses. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for studying KCa1.1 activators.

Detailed Experimental Protocols

The following section provides a detailed methodology for a key experiment used to characterize KCa1.1 channel activators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of a KCa1.1 activator on whole-cell potassium currents in a mammalian cell line stably expressing the human KCa1.1 channel (e.g., HEK293 or CHO cells).

6.1.1. Materials

-

Cell Line: HEK293 or CHO cells stably expressing the human KCa1.1 α-subunit.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free [Ca²⁺] (e.g., 1 µM). Adjust pH to 7.2 with KOH.

-

Test Compound: KCa1.1 channel activator dissolved in a suitable solvent (e.g., DMSO).

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries: For pulling patch pipettes.

6.1.2. Procedure

-

Cell Preparation: Plate the KCa1.1-expressing cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Baseline Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents. Record the baseline currents.

-

Compound Application: Perfuse the recording chamber with the external solution containing the KCa1.1 activator at the desired concentration.

-

Post-Compound Recording: Once the compound has reached the cell, repeat the voltage-step protocol to record the currents in the presence of the activator.

-

Washout: Perfuse the chamber with the control external solution to wash out the compound and record the recovery of the current.

6.1.3. Data Analysis

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each voltage step against the corresponding membrane potential to generate I-V curves before, during, and after compound application.

-

Conductance-Voltage (G-V) Relationship: Convert the current values to conductance (G) using the equation G = I / (V - Erev), where Erev is the reversal potential for K⁺. Plot the normalized conductance (G/Gmax) against the membrane potential.

-

V₁/₂ Determination: Fit the G-V curve with a Boltzmann function to determine the voltage at which the channel shows half-maximal activation (V₁/₂). The shift in V₁/₂ (ΔV₁/₂) in the presence of the activator is a measure of its potency.

-

EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), apply a range of activator concentrations and measure the resulting shift in V₁/₂ or the increase in current at a specific voltage. Plot the response against the logarithm of the concentration and fit the data with a Hill equation.

Conclusion

The activation of KCa1.1 channels presents a promising therapeutic strategy for a range of disorders characterized by cellular hyperexcitability. A thorough understanding of the diverse mechanisms of action of KCa1.1 activators is paramount for the development of novel and selective therapeutics. This guide provides a foundational framework for researchers and drug development professionals, encompassing the core principles of KCa1.1 activation, quantitative data on key activators, and detailed experimental methodologies to facilitate further investigation in this dynamic field. The continued exploration of the molecular intricacies of KCa1.1 channel modulation will undoubtedly pave the way for innovative treatments for numerous diseases.

References

- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NS 1619 activates BKCa channel activity in rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]

- 10. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD | Life Science Alliance [life-science-alliance.org]

- 14. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation mechanism and novel binding sites of the BKCa channel activator CTIBD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. life-science-alliance.org [life-science-alliance.org]

- 17. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of KCa1.1 Channel Activators

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of activators targeting the large-conductance calcium-activated potassium (KCa1.1) channel, also known as the BK channel. KCa1.1 channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release, making them a significant target for therapeutic intervention in a range of disorders.[1][2] This guide details the chemical synthesis of key activators, protocols for their screening and evaluation, and the signaling pathways they modulate.

I. Featured KCa1.1 Channel Activators: A Quantitative Overview

The following table summarizes the potency of several key KCa1.1 channel activators. These compounds represent diverse chemical scaffolds and have been instrumental in elucidating the physiological roles of KCa1.1 channels.

| Compound Name | Chemical Class | EC50 Value | Cell Type/Assay Condition | Reference |

| BMS-204352 | Fluoro-oxindole | 392 nM | HEK293 cells, outside-out membrane patches at -48.4 mV | [3] |

| 2.4 µM | KCNQ4 channels at -30 mV | [4] | ||

| NS11021 | Phenylthiourea | ~0.4 - 2.1 µM | Estimated from binding free energy calculations | [5] |

| >0.3 µM | Concentration-dependent activation in Xenopus laevis oocytes | [6] | ||

| Quercetin-3F-lipoyl | Flavonoid derivative | More effective than quercetin | In vitro vasorelaxant activity | [7] |

| VSN16R | Cannabinoid-like | ~10 nM | Inhibition of electrically-evoked contractions in mouse vas deferens | [8] |

| SKA-31 | Benzothiazole | 250 nM | KCa3.1 activation | [9] |

| NS309 | Oxime | 30 nM | KCa3.1 activation | [9] |

| 1-EBIO | Benzimidazolone | 30 µM | KCa3.1 activation | [9] |

II. Synthesis of KCa1.1 Channel Activators

The development of potent and selective KCa1.1 activators is a key focus of medicinal chemistry efforts. Below are synthetic approaches for notable examples.

A. Synthesis of BMS-204352 (A Fluoro-oxindole)

BMS-204352 can be synthesized in a two-step process involving the addition of an aryl Grignard reagent to an isatin, followed by fluorination using diethylaminosulfur trifluoride (DAST). Chiral resolution can be achieved through chiral HPLC or by employing a chiral resolution agent.[10] An enantioselective synthesis has also been reported using N-fluoroammonium salts of cinchona alkaloids, achieving an enantiomeric excess of up to 88%, which can be further enhanced to >99% through recrystallization.[2]

B. Synthesis of NS11021 (A Phenylthiourea Derivative)

NS11021, chemically known as 1-(3,5-bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea, is synthesized by reacting 3,5-bis-trifluoromethyl-phenyl isothiocyanate with 2-amino pyridine in acetonitrile.[11][12]

C. Synthesis of Quercetin-Based Activators

Ester-based derivatives of quercetin have been designed and synthesized to enhance selectivity for KCa1.1 channels. These syntheses typically involve the esterification of quercetin with various carboxylic acids, such as lipoic acid, to produce derivatives like 1F and 3F.[7][11] These modifications aim to improve the vasorelaxant properties by selectively stimulating KCa1.1 channels while potentially inhibiting CaV1.2 channels.[7]

D. Synthesis of VSN16R (A Cannabinoid-like Compound)

VSN16R, or (R,Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, was synthesized as an analogue of anandamide. While a detailed, step-by-step protocol is not publicly available, its development was part of an effort to create cannabinoid-like molecules with therapeutic potential for conditions like spasticity.[8][13][14]

III. Experimental Protocols for Discovery and Characterization

The identification and validation of novel KCa1.1 activators rely on robust screening and characterization assays. High-throughput screening (HTS) is employed for initial discovery from large compound libraries, followed by more detailed electrophysiological characterization.

A. High-Throughput Screening: Thallium Flux Assay

The thallium flux assay is a common fluorescence-based HTS method for identifying potassium channel modulators.[8][15][16][17]

Principle: Potassium channels are permeable to thallium ions (Tl⁺). Cells expressing KCa1.1 channels are loaded with a Tl⁺-sensitive fluorescent dye. Upon channel activation, Tl⁺ enters the cell, binds to the dye, and causes an increase in fluorescence, which is proportional to channel activity.[8][16]

Detailed Protocol:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a dye-loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM, FluxOR™ II Green) according to the manufacturer's instructions.[16][17]

-

Remove the culture medium and add the dye-loading solution to each well.

-

Incubate at room temperature for 60-90 minutes in the dark.[17]

-

-

Compound Addition:

-

Prepare stock solutions of test compounds, typically in DMSO.

-

Add the compounds to the wells at the desired final concentration. Include vehicle controls (DMSO) and positive controls (known KCa1.1 activators).

-

Pre-incubate the compounds with the cells for a defined period (e.g., 30 minutes) to allow for target engagement.[15]

-

-

Stimulation and Detection:

-

Prepare a stimulus buffer containing Tl⁺ (e.g., thallium sulfate) and a depolarizing agent (e.g., a high concentration of potassium chloride) to activate voltage-dependent channels. For ligand-gated channels, an appropriate agonist is included.

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

-

Add the stimulus buffer to all wells simultaneously using the plate reader's integrated liquid handling.

-

Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.[5]

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to KCa1.1 channel activity.

-

Normalize the data to vehicle controls (0% activation) and a maximal activator control (100% activation).

-

For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]

-

B. Electrophysiological Characterization: Whole-Cell Patch Clamp

Patch-clamp electrophysiology is the gold standard for detailed characterization of ion channel modulators, providing information on channel kinetics, voltage-dependence, and single-channel conductance.[6][18][19][20]

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in the entire cell membrane (whole-cell configuration).

Detailed Protocol:

-

Preparation:

-

Plate cells expressing KCa1.1 channels onto glass coverslips.

-

Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions.

-

Typical Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Typical Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA (to control intracellular Ca²⁺); pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to study Ca²⁺-dependent activation.

-

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[20]

-

-

Recording:

-

Place the coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a gigaohm seal (>1 GΩ).[20]

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

-

Voltage Protocols and Data Acquisition:

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit KCa1.1 currents.

-

Record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

To study the effect of an activator, first record baseline currents, then perfuse the bath with the compound at a known concentration and repeat the voltage protocol.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after compound application.

-

Construct current-voltage (I-V) relationships.

-

To determine the EC50, apply a range of compound concentrations and measure the potentiation of the current at a specific voltage. Plot the percentage of maximal activation against the logarithm of the concentration.

-

Analyze changes in the voltage-dependence of activation by fitting the normalized conductance-voltage (G-V) curves to a Boltzmann function.

-

IV. Signaling Pathways and Experimental Workflows

The activation of KCa1.1 channels initiates downstream signaling cascades that influence various cellular processes. Understanding these pathways is critical for predicting the therapeutic effects and potential side effects of KCa1.1 activators.

A. KCa1.1 Activation and Downstream Signaling

Activation of KCa1.1 channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization. This hyperpolarization can have several downstream effects:

-

In Smooth Muscle Cells: Hyperpolarization leads to the closure of voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting muscle relaxation. This is a key mechanism for the vasorelaxant effects of KCa1.1 activators.[2][3][21]

-

In Neurons: KCa1.1 channels contribute to the afterhyperpolarization following an action potential, which regulates neuronal firing frequency and excitability.[7] Activators can reduce neuronal hyperexcitability.

The following diagram illustrates the general signaling pathway of KCa1.1 activation in a smooth muscle cell.

Caption: KCa1.1 activator signaling pathway in smooth muscle cells.

B. Experimental Workflow for KCa1.1 Activator Discovery

The discovery of novel KCa1.1 activators typically follows a multi-stage process, beginning with high-throughput screening and progressing to more detailed characterization.

Caption: Experimental workflow for the discovery of KCa1.1 activators.

C. Logical Relationship of KCa1.1 Function

The function of the KCa1.1 channel is governed by the interplay between membrane voltage and intracellular calcium concentration. Activators modulate this relationship to enhance channel opening.

Caption: Logical relationship of KCa1.1 channel function and modulation.

References

- 1. test.guidetopharmacology.org [test.guidetopharmacology.org]

- 2. Activating BK channels ameliorates vascular smooth muscle calcification through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+ signalling and Ca2+-activated K+ channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Patch Clamp Protocol [labome.com]

- 6. KCa1.1 channel contributes to cell excitability in unmyelinated but not myelinated rat vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]

- 9. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NS 11021 | C16H9BrF6N6S | CID 24825677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. KCa1.1 channels regulate β1-integrin function and cell adhesion in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. benchchem.com [benchchem.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KCa1.1 Channel: Structure, Function, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The large-conductance calcium- and voltage-activated potassium channel, KCa1.1, also known as the BK channel, is a critical regulator of cellular excitability and signaling.[1][2][3][4] Its unique dual activation by intracellular calcium and membrane depolarization allows it to play a pivotal role in a vast array of physiological processes, from neuronal firing and neurotransmitter release to smooth muscle contraction and endocrine secretion.[2][5][6] This comprehensive guide provides a detailed overview of the KCa1.1 channel's molecular structure, intricate gating mechanisms, and diverse physiological functions. Furthermore, it delves into the pharmacological landscape of KCa1.1 modulators and outlines key experimental protocols for its study, making it an essential resource for researchers and drug development professionals targeting this important ion channel.

KCa1.1 Channel Structure: A Molecular Blueprint

The KCa1.1 channel is a homotetrameric protein complex, with each of the four identical alpha subunits encoded by the KCNMA1 gene.[5] These alpha subunits assemble to form a central ion-conducting pore. The structure of the KCa1.1 channel has been elucidated through high-resolution techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, revealing a modular design comprising three principal domains.[7][8][9][10]

Transmembrane Domain (TMD)

The TMD of each alpha subunit consists of seven transmembrane helices (S0-S6).[4]

-

Voltage-Sensing Domain (VSD): The S1-S4 segments form the VSD, which is responsible for detecting changes in the membrane electrical potential.[5]

-

Pore-Gate Domain (PGD): The S5 and S6 helices, along with the intervening pore loop, constitute the PGD, which forms the ion conduction pathway and the channel gate.[5] The signature sequence of the potassium channel selectivity filter (TVGYG) is located in the pore loop and is responsible for the channel's high selectivity for K+ ions.

Cytosolic C-Terminal Domain (CTD)

The large intracellular CTD is crucial for the calcium-dependent gating of the KCa1.1 channel. It contains two tandem Regulator of Conductance for K+ (RCK) domains, RCK1 and RCK2.[3] These domains assemble into a large "gating ring" at the intracellular mouth of the pore. The gating ring houses multiple calcium-binding sites.[3]

-

The "Calcium Bowl": A key calcium-binding site, known as the "calcium bowl," is located in the RCK2 domain and is critical for high-affinity calcium sensing.[5]

Accessory Subunits

The functional diversity of KCa1.1 channels is significantly enhanced by their association with auxiliary beta (β1-β4) and gamma (γ1-γ4) subunits.[4][11][12][13] These subunits are expressed in a tissue-specific manner and modulate the channel's gating properties, kinetics, and pharmacology.[4][11][12][13]

Function and Gating Mechanism: A Tale of Two Stimuli

The hallmark of the KCa1.1 channel is its synergistic activation by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[3][14] This dual regulation allows the channel to act as a molecular integrator of electrical and chemical signals within the cell.

-

Voltage-Dependent Gating: Depolarization of the cell membrane induces a conformational change in the VSD, which is transmitted to the pore-gate domain, leading to channel opening.

-

Calcium-Dependent Gating: The binding of Ca2+ to the RCK domains in the cytosolic gating ring triggers a conformational change that is allosterically coupled to the opening of the pore. The presence of calcium shifts the voltage-activation curve of the channel to more negative potentials, meaning that less depolarization is required to open the channel at higher intracellular calcium concentrations.[15]

The interplay between voltage and calcium sensing allows for fine-tuned regulation of K+ efflux, which in turn modulates membrane potential and cellular excitability.

Physiological Roles and Therapeutic Implications

KCa1.1 channels are ubiquitously expressed and participate in a wide range of physiological processes:

-

Neuronal Excitability: In neurons, KCa1.1 channels contribute to the repolarization of action potentials, regulate firing frequency, and modulate neurotransmitter release.[2]

-

Smooth Muscle Tone: The activity of KCa1.1 channels in smooth muscle cells leads to hyperpolarization and relaxation, thereby regulating blood pressure and the contractility of visceral organs.[12]

-

Endocrine Secretion: In endocrine cells, these channels are involved in the control of hormone release.

-

Sensory Processes: KCa1.1 channels play a role in processes such as hearing, where they contribute to the electrical tuning of hair cells.[5]

Given their widespread physiological importance, dysfunction of KCa1.1 channels is implicated in various pathological conditions, including hypertension, epilepsy, and certain cancers. This makes them an attractive target for drug development.

Quantitative Data

Table 1: Biophysical Properties of the KCa1.1 Channel

| Property | Value | Conditions | References |

| Single-Channel Conductance | 100 - 300 pS | Symmetrical K+ | [16] |

| Ca2+ Sensitivity (EC50) | 1 - 11 µM | [3][11] | |

| Voltage Sensitivity (V0.5) | Varies with [Ca2+]i | e.g., +220 mV in 0 Ca2+, +44 mV in 5.5 µM Ca2+ | [15] |

| Activation Time Constant | Milliseconds | Dependent on voltage and [Ca2+]i | [17][18] |

| Deactivation Time Constant | Milliseconds to seconds | Dependent on voltage and [Ca2+]i | [17][18][19] |

Table 2: Pharmacological Modulators of the KCa1.1 Channel

| Modulator | Type | Potency (IC50/EC50) | Notes | References |

| Iberiotoxin | Blocker | ~2 nM | Selective; efficacy reduced by β4 subunit | [20] |

| Charybdotoxin | Blocker | ~10 nM | Less selective than Iberiotoxin | [11] |

| Paxilline | Blocker | ~2 nM | Potent and selective small molecule | [17] |

| Tetraethylammonium (TEA) | Blocker | mM range | Non-selective K+ channel blocker | |

| NS1619 | Opener | ~10 µM | [12] | |

| Unoprostone | Opener | nM range | Splice variant-dependent | [21] |

Experimental Protocols

Electrophysiological Recording of KCa1.1 Currents

This technique is used to record the macroscopic currents flowing through the entire population of KCa1.1 channels in a cell.

Protocol:

-

Cell Preparation: Culture cells expressing KCa1.1 channels (e.g., HEK293 cells stably transfected with the KCNMA1 gene) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[22] Fire-polish the pipette tip.

-

Solutions:

-

Recording:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit KCa1.1 currents.

-

Record and analyze the resulting currents using appropriate software.

-

This configuration allows for the study of single-channel currents and the direct application of substances to the intracellular face of the channel.

Protocol:

-

Seal Formation: Form a giga-seal as in the whole-cell configuration.

-

Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

Solutions: Use the same external solution in the pipette and internal solution in the bath. The [Ca2+]i in the bath can be precisely controlled.

-

Recording: Record single-channel currents at various membrane potentials and [Ca2+]i.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like KCa1.1.

Protocol:

-

Protein Expression and Purification:

-

Grid Preparation:

-

Apply a small volume of the purified protein solution to an EM grid.

-

Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane to vitrify the sample.[8]

-

-

Data Collection:

-

Image the vitrified sample in a transmission electron microscope equipped with a direct electron detector.

-

Collect a large dataset of images of individual KCa1.1 channel particles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particles, classify them into different views, and reconstruct a 3D density map of the channel.

-

Build an atomic model of the KCa1.1 channel into the density map.[7]

-

Visualizations

Caption: KCa1.1 channel activation by dual stimuli leading to cellular response.

Caption: Step-by-step workflow for whole-cell patch-clamp recording of KCa1.1.

Caption: Workflow for determining the structure of the KCa1.1 channel using Cryo-EM.

Conclusion

The KCa1.1 channel remains a subject of intense research due to its fundamental role in cellular physiology and its potential as a therapeutic target. A thorough understanding of its structure, function, and regulation is paramount for the development of novel and selective modulators for the treatment of a variety of diseases. This guide provides a solid foundation for researchers and drug developers embarking on the study of this fascinating and important ion channel. The detailed methodologies and compiled quantitative data serve as a practical resource for experimental design and data interpretation in the field of KCa1.1 channel research.

References

- 1. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of BK Channels by Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM structure of a KCNQ1/CaM complex reveals insights into congenital long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of four KCNMA1 channelopathy variants on BK channel current under CaV1.2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-resolution Cryo-EM Structure Determination of a-Synuclein-A Prototypical Amyloid Fibril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Different expression of β subunits of the KCa1.1 channel by invasive and non-invasive human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low Voltage Activation of KCa1.1 Current by Cav3-KCa1.1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alternative splicing determines sensitivity of murine calcium-activated potassium channels to glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Quantitative Description of KcsA Gating I: Macroscopic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unoprostone activation of BK (KCa1.1) channel splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Patch Clamp Protocol [labome.com]

- 24. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 | eLife [elifesciences.org]

Endogenous activators of the KCa1.1 channel

An In-depth Technical Guide to Endogenous Activators of the KCa1.1 Channel

Audience: Researchers, scientists, and drug development professionals.

Introduction

The large-conductance calcium-activated potassium channel (KCa1.1), also known as the BK or MaxiK channel, is a critical regulator of numerous physiological processes, including smooth muscle contraction, neuronal excitability, and neurotransmitter release.[1][2][3] Encoded by the KCNMA1 gene, this channel is unique in its dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1][4] This intrinsic ability to integrate two fundamental cellular signals positions the KCa1.1 channel as a key modulator of cellular function. While exogenous activators of KCa1.1 are valuable pharmacological tools, a thorough understanding of its endogenous activators is paramount for elucidating its physiological roles and for the development of novel therapeutic strategies. This guide provides a comprehensive technical overview of the known endogenous activators of the KCa1.1 channel, detailing their mechanisms of action, quantitative activation data, relevant signaling pathways, and the experimental protocols used for their characterization.

Major Classes of Endogenous KCa1.1 Activators

A diverse array of endogenous molecules has been identified to modulate KCa1.1 channel activity. These activators can be broadly categorized into lipids and their derivatives, gaseous transmitters, and other signaling molecules like heme.

Lipids and Derivatives

Polyunsaturated fatty acids (PUFAs) and their metabolites are well-established endogenous modulators of KCa1.1 channels.

-

Arachidonic Acid (AA): This ubiquitous second messenger can directly activate KCa1.1 channels.[5][6] Studies have shown that arachidonic acid and other unsaturated fatty acids like docosahexaenoic acid (DHA) can reversibly activate KCa1.1 channels, with the charged carboxyl group being important for this activation.[1][5] The activation is independent of cyclooxygenase or lipoxygenase metabolites, indicating a direct effect of AA on the channel.[5][6]

-

Epoxyeicosatrienoic Acids (EETs): These cytochrome P450 metabolites of arachidonic acid are potent activators of KCa1.1 channels and are considered endothelium-derived hyperpolarizing factors.[7][8] EETs cause membrane hyperpolarization and relaxation in vascular smooth muscle by activating KCa1.1 channels.[7][8] The mechanism of action can involve a Gs alpha-mediated pathway.[7]

Gaseous Transmitters (Gasotransmitters)

-

Carbon Monoxide (CO): Produced endogenously by heme oxygenase, CO is a known vasodilator that can activate KCa1.1 channels.[9][10] The activation mechanism can involve CO reversing the inhibitory effect of heme on the channel.[10] In some cell types, the activation of KCa1.1 channels by CO is independent of guanylyl cyclase.[9]

-

Hydrogen Sulfide (H₂S): The third recognized gasotransmitter, H₂S, has been shown to increase the activity of KCa1.1 channels.[11] This effect is concentration-dependent and appears to be linked to the reducing action of H₂S on the sulfhydryl groups of the channel protein.[11] However, the effect of H₂S on BK channels can be inconsistent across different studies.[12]

Heme

Heme, an iron-containing porphyrin, has a complex modulatory role on KCa1.1 channels. While some studies report heme as a potent inhibitor of the channel by binding to a cytoplasmic domain and reducing its activity[13][14], others suggest a more nuanced regulation. For instance, heme can dampen the influence of other allosteric activators.[15] The interaction of CO with heme is a key aspect of KCa1.1 channel regulation by this gasotransmitter.[10]

Quantitative Data on Endogenous Activators

The following table summarizes quantitative data for the activation of KCa1.1 channels by various endogenous molecules. It is important to note that experimental conditions significantly influence these values.

| Endogenous Activator | Cell Type/Tissue | EC₅₀ / Apparent K D | Fold Activation / % Increase | Experimental Conditions |

| Arachidonic Acid | Cultured rat neuronal cells | 5-50 µM (concentration-dependent activation) | Not specified | Whole-cell and excised patch clamp |

| 11,12-EET | Bovine coronary artery smooth muscle cells | 1-100 nmol/L (concentration range) | 0.5 to 10-fold increase in activity | Cell-attached patch clamp |

| Carbon Monoxide | Newborn porcine cerebral arteriole smooth muscle cells | 3 µM | 4.9-fold increase in activity | Intact cells, 0 mV |

| Hydrogen Sulfide | Rat GH₃ pituitary tumor cells | Concentration-dependent | Increase in open probability | Single-channel recording |

Signaling Pathways and Mechanisms of Activation

The activation of KCa1.1 channels by endogenous molecules can occur through direct interaction with the channel or via intermediate signaling cascades.

Direct Modulation by Lipids

Arachidonic acid and its derivatives are thought to directly interact with the KCa1.1 channel or the surrounding lipid membrane to modulate its gating.

Caption: Arachidonic Acid signaling pathway for KCa1.1 activation.

G-Protein Coupled Pathway for EETs

In some tissues, EETs activate KCa1.1 channels through a G-protein-coupled mechanism.

Caption: G-protein mediated activation of KCa1.1 by EETs.

Gasotransmitter-Mediated Activation

Carbon monoxide and hydrogen sulfide employ distinct mechanisms to activate KCa1.1 channels.

Caption: Signaling pathways for CO and H₂S activation of KCa1.1.

Experimental Protocols

The electrophysiological patch-clamp technique is the cornerstone for studying the effects of endogenous activators on KCa1.1 channel activity.

Cell Preparation and Expression Systems

-

Heterologous Expression: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used for their low endogenous channel expression.[16] These cells are transfected with plasmids containing the cDNA for the KCa1.1 α-subunit (and β-subunits if required). Stable cell lines are often generated for consistent expression.[16] Xenopus oocytes are another widely used expression system, where cRNA for the channel is injected.[17][18]

-

Primary Cell Cultures: For studying KCa1.1 channels in their native environment, primary cultures of various cell types, such as smooth muscle cells or neurons, are utilized.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel currents.[19]

-

Inside-Out Patch-Clamp: This configuration is ideal for studying the direct effects of intracellular messengers.

-

Pipette Preparation: Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 2-4 MΩ.[16][20]

-

Giga-seal Formation: The pipette, filled with an appropriate extracellular solution, is pressed against the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).[17]

-

Patch Excision: The pipette is retracted to excise a patch of membrane, exposing the intracellular face to the bath solution.[16][17]

-

Solution Perfusion: The excised patch is moved near a perfusion system that allows for the rapid exchange of intracellular solutions containing different concentrations of the endogenous activator and Ca²⁺.[17]

-

Data Acquisition: Channel activity is recorded at various membrane potentials. The open probability (NPo) is calculated to quantify channel activation.

-

Caption: Experimental workflow for inside-out patch-clamp analysis.

-

Cell-Attached and Whole-Cell Configurations: The cell-attached mode is used to study channel activity in an intact cell, while the whole-cell configuration allows for the study of the total current from all channels on the cell surface.

Conclusion

The KCa1.1 channel is subject to complex regulation by a variety of endogenous molecules. Lipids, gasotransmitters, and heme all contribute to the fine-tuning of channel activity, thereby influencing a wide range of physiological responses. A detailed understanding of these endogenous activators and their mechanisms of action is crucial for advancing our knowledge of KCa1.1 channel physiology and for the rational design of novel therapeutics targeting this important ion channel. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Arachidonic acid activation of a new family of K+ channels in cultured rat neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic acid activation of a new family of K+ channels in cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic acids activate K+ channels in coronary smooth muscle through a guanine nucleotide binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbon monoxide activates KCa channels in newborn arteriole smooth muscle cells by increasing apparent Ca2+ sensitivity of alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology [frontiersin.org]

- 11. Hydrogen sulfide increases calcium-activated potassium (BK) channel activity of rat pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of hydrogen sulfide with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. Haem can bind to and inhibit mammalian calcium-dependent Slo1 BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heme regulates allosteric activation of the Slo1 BK channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. pubcompare.ai [pubcompare.ai]

KCa1.1 Channel Activator-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KCa1.1 channel activator-1, detailing its mechanism of action, effects in various cell types, and associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental protocols, and visual representations of complex biological processes.

Introduction to KCa1.1 Channels and Activators

The large-conductance calcium- and voltage-activated potassium channel, KCa1.1 (also known as BK channel), is a crucial regulator of neuronal excitability, smooth muscle tone, and cellular proliferation. These channels are ubiquitously expressed and are activated by membrane depolarization and increases in intracellular calcium concentration. Activation of KCa1.1 channels leads to potassium ion efflux, resulting in membrane hyperpolarization and subsequent reduction in cellular excitability.

KCa1.1 channel activators are small molecules that enhance the activity of these channels, typically by shifting their voltage-dependent activation to more negative potentials, thereby increasing the probability of the channel being in an open state at physiological membrane potentials. This guide will focus on two prominent KCa1.1 channel activators: NS11021 and BMS-204352, exploring their effects across different cell types and the underlying molecular mechanisms.

Quantitative Data on this compound

The following tables summarize the quantitative effects of NS11021 and BMS-204352 in various cell types, providing key parameters for comparative analysis.

Table 1: Quantitative Effects of NS11021 on KCa1.1 Channels

| Cell Type | Parameter | Value | Experimental Conditions | Reference(s) |

| HEK293 cells expressing hKCa1.1 | EC₅₀ | 0.4 - 2.1 µM | Electrophysiology | [1] |

| Corpus Cavernosum Smooth Muscle Cells (Rat) | pD₂ | 4.7 ± 0.3 | Inhibition of EFS-induced contractions | |

| Corpus Cavernosum Strips (Human) | pD₂ | 4.5 ± 0.1 | Relaxation of phenylephrine-contracted preparations | |

| Urinary Bladder Smooth Muscle (Guinea Pig) | Current Increase | ~3-fold at +40 mV (at 3 µM) | Whole-cell patch clamp | [2] |

| Urinary Bladder Smooth Muscle (Guinea Pig) | Action Potential Frequency | ~50% reduction (at 3 µM) | Sharp microelectrode recordings | [2] |

| Melanoma (IGR39) and Pancreatic (Panc-1) Cancer Cells | Current Increase | 26-fold and 15-fold at +100 mV respectively (at 10 µM) | Whole-cell patch clamp | [3] |

Table 2: Quantitative Effects of BMS-204352 on KCa1.1 Channels

| Cell Type | Parameter | Value | Experimental Conditions | Reference(s) |

| HEK293 cells | EC₅₀ | 392 nM | Isolated outside-out membrane patches at -48.4 mV | [4] |

| CA1 Rat Neurons | Effect | Decrease in pEPSPs | In vitro electrophysiology (0.005 to 1 mg/kg) | [5] |

| Rat Model of Ischemic Stroke | Effect | Reduction in infarct volume | In vivo (0.001 and 0.3 mg/kg) | [5][6] |

| Rat Model of Traumatic Brain Injury | Effect | Decrease in edema | In vivo | [5] |

| FmrI-/- Mouse Model of Fragile X Syndrome | Effect | Reversal of cortical hyperexcitability | In vivo | [5] |

Signaling Pathways Modulated by KCa1.1 Activators

Activation of KCa1.1 channels can influence several downstream signaling pathways, impacting cellular functions such as proliferation, migration, and survival.

Neuroprotection Signaling Cascade (BMS-204352)

In the context of ischemic stroke, BMS-204352 exerts its neuroprotective effects by hyperpolarizing the neuronal membrane, which in turn reduces the influx of calcium through voltage-gated calcium channels. This prevents the downstream cascade of excitotoxicity.

KCa1.1, β1-Integrin, and Akt Signaling in Cell Adhesion

In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), KCa1.1 channels regulate cell adhesion and migration through a complex interplay with β1-integrins and the Akt signaling pathway. Blocking KCa1.1 channels leads to increased intracellular calcium, sustained Akt phosphorylation, and enhanced β1-integrin activation, resulting in increased cell adhesion.

KCa1.1 and PI3K/Akt Signaling in Vascular Remodeling

Deficiency in KCa1.1 channels has been shown to promote vascular remodeling through the activation of the PI3K/Akt signaling pathway, suggesting a role for KCa1.1 activators in modulating this process.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of KCa1.1 channel activators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording whole-cell KCa1.1 currents in cultured cells.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Borosilicate glass capillaries

-

Cell culture medium

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (free [Ca²⁺] adjusted as needed) (pH 7.2 with KOH)

-

KCa1.1 channel activator (e.g., NS11021, BMS-204352) stock solution in DMSO

Procedure:

-

Prepare cells on coverslips in a recording chamber.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Fill the pipette with internal solution and mount it on the micromanipulator.

-

Approach a single cell with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit KCa1.1 currents.

-

Perfuse the recording chamber with the external solution containing the KCa1.1 channel activator at the desired concentration.

-

Record the currents again using the same voltage protocol.

-

Analyze the data by measuring the current amplitude at each voltage step before and after drug application.

Single-Channel Recording (Inside-Out Patch)

This protocol is for recording the activity of single KCa1.1 channels.

Materials:

-

Same as for whole-cell patch-clamp.

-

Internal solution with varying Ca²⁺ concentrations.

Procedure:

-

Follow steps 1-5 of the whole-cell patch-clamp protocol to form a gigaohm seal.

-

Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution (inside-out configuration).

-

Apply a constant voltage to the patch (e.g., +40 mV).

-

Record single-channel openings and closings.

-

Perfuse the bath with solutions containing different concentrations of the KCa1.1 channel activator and/or varying Ca²⁺ concentrations.

-

Record single-channel activity under each condition.

-

Analyze the data to determine the open probability (Po) and single-channel conductance.

Cell Viability Assay (MTT/MTS Assay)

This protocol is to assess the effect of KCa1.1 activators on cell viability.

Materials:

-

96-well cell culture plates

-

Cultured cells of interest

-

Cell culture medium

-

KCa1.1 channel activator

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the KCa1.1 channel activator for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

For MTS assay:

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Read the absorbance at 490 nm.

-

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

KCa1.1 channel activators represent a promising class of pharmacological tools and potential therapeutic agents for a range of conditions, including neurological disorders, smooth muscle dysfunction, and cancer. A thorough understanding of their mechanism of action, quantitative effects in different cellular contexts, and the signaling pathways they modulate is essential for their effective application in research and drug development. This guide provides a foundational resource to aid in these endeavors, offering structured data and detailed methodologies to facilitate further investigation into the multifaceted roles of KCa1.1 channels and their activators.

References

- 1. MaxiPost | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 2. KCa1.1 channels as therapeutic targets for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. caymanchem.com [caymanchem.com]

- 6. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of KCa1.1 Channel Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The large-conductance calcium-activated potassium channel, KCa1.1 (also known as BK or MaxiK channel), has emerged as a compelling target for therapeutic intervention across a spectrum of diseases. Its unique dual activation by intracellular calcium and membrane depolarization positions it as a critical regulator of cellular excitability and smooth muscle tone. This in-depth guide explores the therapeutic potential of KCa1.1 channel activators, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Concepts: Mechanism of Action

KCa1.1 channels are integral membrane proteins that, when activated, allow the efflux of potassium ions (K+) from the cell. This outward flow of positive charge leads to hyperpolarization of the cell membrane, making it less excitable. In smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and promoting relaxation. In neurons, KCa1.1 activation can dampen excessive firing, offering a neuroprotective effect. The therapeutic strategy behind KCa1.1 activators, therefore, is to enhance this natural braking mechanism in tissues where hyperactivity contributes to pathology.

Therapeutic Applications and Efficacy of KCa1.1 Activators

The ubiquitous expression and physiological significance of KCa1.1 channels have led to the investigation of their activators in a variety of conditions. The following tables summarize the quantitative data on the efficacy of prominent KCa1.1 activators in different therapeutic areas.

| Activator | Disease Model | Cell Type/Tissue | Efficacy (EC50/IC50) | Reference(s) |

| NS-1619 | Hypertension | Porcine coronary artery smooth muscle cells | EC50: ~10 – 30 μM for relaxation | [1] |

| Hypertension | Rat basilar artery smooth muscle cells | IC50: 12.5 ± 2.0 μM for relaxation | [2] | |

| Cancer | A2780 human ovarian cancer cells | IC50: 31.1 μM for proliferation inhibition | [3] | |

| BMS-204352 | Ischemic Stroke | Rat model of middle cerebral artery occlusion | 0.001 and 0.3 mg/kg reduced infarct volume | [3] |

| Neuronal Hyperexcitability | CA1 rat neurons (in vitro) | Decreased population excitatory postsynaptic potentials at 0.005 to 1 mg/kg | [3] | |

| Andolast | Asthma | Clinical Trial (Mild to Moderate Asthma) | Dose-dependent improvement in FEV1 | [4] |

| TTQC-1 | Overactive Bladder | Xenopus oocytes expressing BKCa channels | Apparent EC50: 2.8 μM | [2] |

Table 1: Efficacy of KCa1.1 Activators in Preclinical and Clinical Models

Key Experimental Protocols

The characterization of KCa1.1 channel activators relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for KCa1.1 Channel Activity

Objective: To directly measure the effect of a compound on the activity of KCa1.1 channels in isolated cells.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the human KCa1.1 channel (e.g., HEK293) or primary cells known to express the channel (e.g., vascular smooth muscle cells).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

-

Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.

-

Voltage Protocol: Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

-

Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of the test compound.

-

Data Analysis: Measure the current amplitude and plot the current-voltage (I-V) relationship. Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Vascular Smooth Muscle Relaxation Assay

Objective: To assess the ability of a KCa1.1 activator to induce relaxation in pre-contracted arterial tissue.

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., rat thoracic aorta) and mount them in an isolated tissue bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.

-

Contraction: Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 μM).

-

Compound Addition: Once a stable contraction plateau is reached, add the KCa1.1 activator in a cumulative concentration-dependent manner.

-

Data Analysis: Measure the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value.

Bladder Detrusor Muscle Strip Contractility Assay

Objective: To evaluate the effect of a KCa1.1 activator on the contractility of bladder smooth muscle.

Methodology:

-

Tissue Preparation: Isolate longitudinal strips of bladder detrusor muscle from an appropriate animal model (e.g., rat or pig) and mount them in an organ bath containing Krebs solution at 37°C and aerated with 95% O2/5% CO2.[5][6]

-

Equilibration: Apply an initial tension (e.g., 1 gram) and allow the strips to equilibrate for 60-90 minutes, with periodic washes.[5][6]

-

Induction of Contractions: Elicit contractions using a cholinergic agonist like carbachol or by electrical field stimulation to mimic nerve-mediated contractions.[5][7]

-

Compound Application: Introduce the KCa1.1 activator at various concentrations to the bath and record the changes in the amplitude and frequency of contractions.[7]

-

Data Analysis: Quantify the reduction in contractile force and frequency in the presence of the activator to determine its inhibitory effect.

In Vitro Cancer Cell Migration and Invasion Assay (Transwell Assay)

Objective: To determine the effect of a KCa1.1 activator on the migratory and invasive potential of cancer cells.

Methodology:

-

Cell Culture: Culture cancer cells known to express KCa1.1 (e.g., specific lines of breast or prostate cancer).

-

Assay Setup: Use transwell inserts with an 8 μm pore size. For invasion assays, coat the insert with a layer of Matrigel.

-

Cell Seeding: Seed the cancer cells in the upper chamber in a serum-free medium containing the KCa1.1 activator or vehicle control.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Quantification: After incubation, remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane. Count the stained cells under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the treated group to the control group to assess the inhibitory effect of the KCa1.1 activator.

Signaling Pathways and Experimental Workflows

The therapeutic effects of KCa1.1 activators are mediated by distinct signaling cascades in different cell types. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical drug discovery workflow.

Future Directions and Conclusion

The development of KCa1.1 channel activators holds significant promise for treating a range of debilitating conditions. While early clinical trials have shown mixed results, the strong preclinical evidence warrants continued investigation. Future research should focus on developing activators with improved selectivity for specific KCa1.1 subunit compositions found in target tissues, thereby minimizing off-target effects. A deeper understanding of the downstream signaling pathways and the interplay with other ion channels will be crucial for optimizing therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the exciting field of KCa1.1 channel modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of a potent activator of the BKCa channel that relives overactive bladder syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular KCa-channels as therapeutic targets in hypertension and restenosis disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of human detrusor smooth muscle excitability and contractility via pharmacological activation of large conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KCa1.1 Channel Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction to KCa1.1 Channels

The large-conductance calcium-activated potassium channel, KCa1.1, also known as the BK channel (Big Potassium), is a crucial regulator of cellular excitability.[1] Encoded by the KCNMA1 gene, these channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization.[2] This dual-sensing capability allows KCa1.1 channels to act as a negative feedback mechanism, linking increases in intracellular calcium to membrane hyperpolarization by facilitating potassium efflux.[1]

Structurally, KCa1.1 channels are tetramers of the pore-forming α-subunit, which can associate with auxiliary β and γ subunits that modulate their function and pharmacology.[3] This modularity contributes to the diverse physiological roles of KCa1.1 channels throughout the body, including the regulation of smooth muscle tone, neurotransmitter release, and neuronal excitability.[1] Given their widespread influence, KCa1.1 channels have emerged as a significant, albeit challenging, therapeutic target for a range of conditions.

KCa1.1 Channel Pharmacology

The pharmacological modulation of KCa1.1 channels involves two primary strategies: activation (opening) and inhibition (blocking). A diverse array of natural and synthetic compounds has been identified that can selectively target these channels, offering valuable tools for research and potential therapeutic applications.

KCa1.1 Channel Activators (Openers)

KCa1.1 channel activators promote the open state of the channel, leading to membrane hyperpolarization and a decrease in cellular excitability. This has therapeutic implications for conditions characterized by hyperexcitability, such as epilepsy, overactive bladder, and certain vascular disorders.

Notable Activators:

-

NS1619: A synthetic opener that activates KCa1.1 channels and has been shown to induce vasodilation.[4] It is also known to have off-target effects, including inhibition of L-type calcium channels.[5]

-

BMS-204352 (MaxiPost): A potent KCa1.1 channel opener that advanced to clinical trials for the treatment of acute ischemic stroke.[6][7] Despite showing neuroprotective effects in preclinical models, it failed to demonstrate superior efficacy compared to placebo in Phase III trials.[6][7] It also exhibits activity as a KCNQ channel opener.

-

Andolast: A KCa1.1 activator that has been investigated for the treatment of asthma.[1]

KCa1.1 Channel Inhibitors (Blockers)

KCa1.1 channel inhibitors prevent the flow of potassium ions, leading to membrane depolarization and increased cellular excitability. These compounds are valuable research tools for studying the physiological roles of KCa1.1 and have potential therapeutic applications in conditions where increased cellular activity is desired.

Notable Inhibitors:

-

Iberiotoxin (IbTX): A peptide toxin isolated from the venom of the scorpion Buthus tamulus. It is a highly potent and selective blocker of KCa1.1 channels.[8]

-

Paxilline: A tremorgenic mycotoxin produced by the fungus Penicillium paxilli.[9][10] It is a potent inhibitor of KCa1.1 channels but also has off-target effects, including the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[10]

-

Tetraethylammonium (TEA): A non-specific potassium channel blocker that also inhibits KCa1.1 channels, although with lower potency and selectivity compared to peptide toxins.[8]

Data Presentation

The following tables summarize the quantitative data for key KCa1.1 channel modulators, providing a comparative overview of their potency.

Table 1: KCa1.1 Channel Activators

| Compound | EC50/Kd | Cell Type/Assay Condition | Reference(s) |

| NS1619 | 3.6 µM | Induces decrease in mitochondrial membrane potential | [9] |

| BMS-204352 | 392 nM | HEK293 cells, -48.4 mV | [11] |

| Andolast | Less potent | --- | [1] |

Table 2: KCa1.1 Channel Inhibitors

| Compound | IC50/Ki | Cell Type/Assay Condition | Reference(s) |

| Iberiotoxin | ~2 nM | High conductance Ca2+-activated K+ channel | [10] |

| Iberiotoxin | ~250 pM | Single channel recordings, bovine aortic smooth muscle | [3] |

| Paxilline | 1.9 nM (Ki) | α-subunit expressing oocytes | [7] |

| Paxilline | 15 ± 2 nM | KCa1.1 transfected HEK293 cells | [12] |

| Paxilline | 36 ± 6 nM | Rheumatoid arthritis fibroblast-like synoviocytes | [12] |

| Tetraethylammonium (TEA) | Low potency | Non-specific blocker | [8] |

KCa1.1 Channel Signaling Pathways

The function of KCa1.1 channels is intricately linked to various intracellular signaling cascades. Understanding these pathways is crucial for elucidating the physiological roles of the channel and for predicting the broader effects of its pharmacological modulation.

Calcium Signaling Pathway

The primary signaling pathway regulating KCa1.1 is the intracellular calcium concentration. An influx of calcium through voltage-gated calcium channels or release from intracellular stores leads to the activation of KCa1.1, resulting in membrane hyperpolarization. This forms a negative feedback loop that regulates calcium entry and cellular excitability.

PI3K/Akt and MAPK Signaling Pathways

Recent studies have implicated KCa1.1 channels in the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are central to cell proliferation, survival, and migration. For instance, inhibition of KCa1.1 has been shown to lead to sustained phosphorylation of Akt.[13] Furthermore, KCa1.1 has been linked to the regulation of ERK1/2 phosphorylation.[9]

References

- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-activated potassium channel subunit alpha-1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Peptide toxins and small-molecule blockers of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paxilline - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BK channels and alcohol tolerance: Insights from studies on Drosophila, nematodes, rodents and cell lines: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KCa1.1 Potassium Channels Regulate Key Proinflammatory and Invasive Properties of Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

Role of KCa1.1 channels in disease pathophysiology

An In-Depth Technical Guide on the Role of KCa1.1 Channels in Disease Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The large-conductance calcium- and voltage-activated potassium channel, KCa1.1 (also known as BK channel), is a critical regulator of cellular excitability and physiological processes in a vast array of tissues.[1] Encoded by the KCNMA1 gene, these channels are uniquely activated by both membrane depolarization and elevations in intracellular calcium, allowing them to serve as a negative feedback mechanism to dampen excessive cellular excitation.[2][3] Dysregulation of KCa1.1 channel function, through genetic mutations, altered expression, or modulation by accessory subunits, is implicated in a wide spectrum of human diseases, including hypertension, epilepsy, cancer, and inflammatory conditions.[3] This guide provides a comprehensive overview of the role of KCa1.1 in the pathophysiology of these key diseases, presenting quantitative data, detailed experimental protocols for their study, and visual diagrams of associated signaling pathways.

KCa1.1 Channels in Hypertension

KCa1.1 channels are fundamental regulators of vascular tone and renal potassium handling, making them central to blood pressure control. In vascular smooth muscle cells (VSMCs), these channels are activated by localized calcium release events from the sarcoplasmic reticulum, known as "Ca²⁺ sparks." This activation leads to potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation, which opposes vasoconstriction.[4]

Pathophysiology: Hypertension can arise from the disruption of this signaling pathway. A key mechanism involves the accessory β1 subunit (encoded by KCNMB1), which enhances the calcium and voltage sensitivity of the pore-forming α subunit.[5]

-

Reduced β1 Subunit Expression: In genetic and angiotensin II-induced models of hypertension, a downregulation of the β1 subunit has been observed.[4] This reduction makes the KCa1.1 channel less sensitive to Ca²⁺ sparks, effectively uncoupling the channel from its primary activation signal. The consequence is reduced channel activity, leading to VSMC depolarization, increased vasoconstriction, and elevated blood pressure.[4][5]

-

Renal Dysfunction: KCa1.1 channels, particularly those associated with the β1 and β4 subunits, are also crucial for renal potassium secretion.[6][7] Deletion of the β1 subunit leads to impaired handling of dietary potassium, resulting in mild aldosteronism and sodium/volume retention, which contributes significantly to the hypertensive phenotype.[5][6] Studies in BKβ1 knockout (KO) mice show that the hypertension is approximately 70% due to Na⁺ and volume retention and 30% due to increased intrinsic vascular tone.[5]

Quantitative Data: KCa1.1 in Hypertension Models

| Parameter | Model | Observation | Reference |